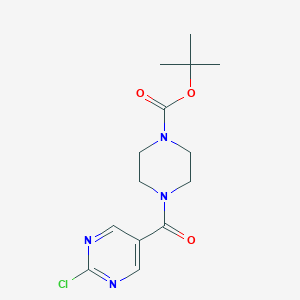

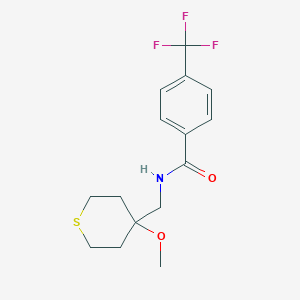

![molecular formula C22H16N2O2S B2673454 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 300818-61-5](/img/structure/B2673454.png)

4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación

Anticancer Applications

One significant application of 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives is in anticancer research. Studies have demonstrated their efficacy in inhibiting the growth of various cancer cell lines. For instance, a series of substituted benzamides exhibited moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021). Furthermore, other synthesized compounds have shown potent antitumor activities against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Applications

These compounds have also been explored for their antimicrobial properties. A study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which demonstrated more potent antibacterial activity against Gram-positive strains than reference drugs (Bikobo et al., 2017). Another research synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives showing significant antiallergy activity, potentially useful in developing new antimicrobial agents (Hargrave et al., 1983).

Antifungal Activity

The antifungal properties of these compounds have also been investigated. For example, variously substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides were prepared and found to exhibit low to moderate antifungal activity (Saeed et al., 2008).

Pharmacokinetic Mechanism Studies

These compounds have been studied for their binding characteristics to understand their pharmacokinetic mechanisms. A specific study focused on the binding of thiadiazole derivative to human serum albumin, providing insights into the drug’s pharmacokinetic mechanism (Karthikeyan et al., 2017).

Modulation of Histone Acetylation

Another notable application is in the modulation of histone acetylation. A study on CI-994, a related compound, showed its role as a histone deacetylase (HDAC) inhibitor, suggesting its potential utility in cancer therapeutics (Kraker et al., 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-14(25)15-9-11-16(12-10-15)21(26)23-18-6-4-5-17(13-18)22-24-19-7-2-3-8-20(19)27-22/h2-13H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXGEZZILGRLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

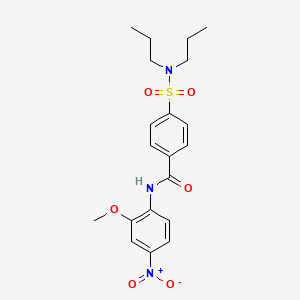

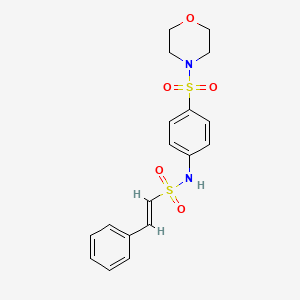

![2-methylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)

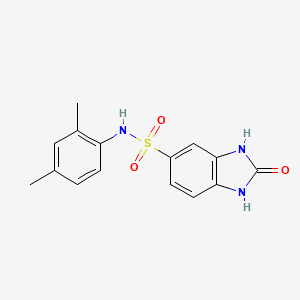

![N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2673373.png)

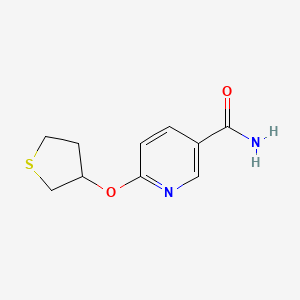

![Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2673377.png)

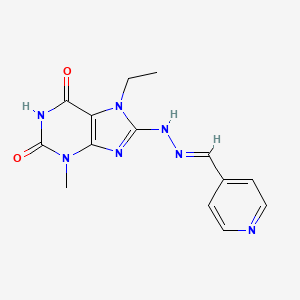

![2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2673380.png)

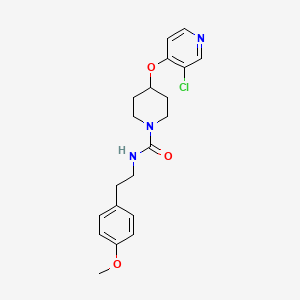

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2673389.png)

![2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2673390.png)